Epoxy Exemestane (6-Alfa Isomer)

Impurity Profiling Stereochemical Resolution Analytical Method Validation

Pharmacopeial impurity profiling of exemestane requires baseline separation of the 6α-epoxide (CAS 152764-24-4) from its 6β-isomer per ICH Q3A/Q3B. Generic epoxide mixtures compromise ANDA submissions. - USP-designated reference standard with full characterization (NMR, MS, HPLC) for compendial traceability. - Enables accurate RRT assignments, system suitability, and oxidative degradation quantification in forced degradation studies per ICH Q1A. - Supplied with COA; available from stock for immediate QC release testing and method validation.

Molecular Formula C20H24O3
Molecular Weight 312.41
CAS No. 152764-24-4
Cat. No. B601112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxy Exemestane (6-Alfa Isomer)
CAS152764-24-4
Synonyms6α-Spiro[androsta-1,4-diene-6,2’-oxiran]-3,17-dione; 
Molecular FormulaC20H24O3
Molecular Weight312.41
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C
InChIInChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Epoxy Exemestane (6-Alfa Isomer) Reference Standard


Epoxy Exemestane (6-Alfa Isomer) is a stereochemically defined steroidal spirooxirane compound with the molecular formula C20H24O3 and a molecular weight of 312.41 g/mol [1]. This compound corresponds to the 6α-spirooxirane derivative of exemestane and is recognized as a significant oxidative impurity that may form during exemestane synthesis or storage via epoxidation at the 6α-position, as well as a metabolite of exemestane generated through metabolic transformation [2]. It is a fully characterized reference standard intended for analytical method development, method validation, and quality control applications in pharmaceutical development and regulatory submission contexts [3].

Why 6-Alfa Epoxy Exemestane Cannot Be Substituted


Epoxy exemestane derivatives exist as distinct stereoisomers with different CAS registry numbers and regulatory designations, and these isomers are not analytically interchangeable. The 6α-epoxide (CAS 152764-24-4) is separately catalogued and supplied as a discrete impurity reference standard, while the 6β-epoxide isomer bears the distinct CAS number 152764-31-3 . The stereochemistry of the epoxide group in exemestane metabolites has been unequivocally elucidated for the first time on the basis of NOESY experiments, confirming that 6α and 6β configurations represent structurally distinct entities with different chromatographic retention behavior and spectral fingerprints [1]. In pharmaceutical quality control and regulatory submissions, the United States Pharmacopeia (USP) specifically designates the 6α-epoxide stereoisomer as a named impurity standard for exemestane analytical method validation and ANDA applications [2]. Substituting a generic epoxide mixture, an unverified isomer, or an incorrectly assigned stereoisomer compromises analytical accuracy, method robustness, and regulatory compliance, particularly for impurity profiling where chromatographic resolution of stereoisomers is mandated by ICH guidelines [3].

Differentiation Evidence for Epoxy Exemestane (6-Alfa Isomer)


Chromatographic Resolution vs. 6β-Epoxide

Epoxy Exemestane (6-Alfa Isomer) and Epoxy Exemestane (6-Beta Isomer) are distinct chemical entities assigned separate CAS registry numbers (152764-24-4 and 152764-31-3, respectively), reflecting their non-identical stereochemical configurations at the C6 spirooxirane position . The stereochemistry of the epoxide group in exemestane metabolites was unequivocally elucidated for the first time using NOESY experiments, establishing that the 6α and 6β configurations are structurally distinct [1]. In pharmaceutical analytical practice, these stereoisomers exhibit different chromatographic retention times under validated HPLC conditions, requiring baseline resolution for accurate impurity quantification per ICH Q3A/Q3B guidelines [2].

Impurity Profiling Stereochemical Resolution Analytical Method Validation

USP Designated Impurity Standard for ANDA

The 6α-epoxide derivative (CAS 152764-24-4) is specifically recognized and designated by the United States Pharmacopeia (USP) as an official reference standard impurity for exemestane analytical applications [1]. This USP designation applies exclusively to the 6α-stereoisomer, not to the 6β-isomer (CAS 152764-31-3) or to mixed epoxy exemestane preparations. The product is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly indicated for use in analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of exemestane [2].

Pharmaceutical Quality Control Regulatory Compliance ANDA

Anti-Proliferative Activity vs. Exemestane and 17β-HE

In a 2014 study published in the European Journal of Medicinal Chemistry, the exemestane metabolite 6β-spirooxiranandrosta-1,4-diene-3,17-dione (compound 2, corresponding to the 6β-epoxide stereoisomer) was synthesized and evaluated alongside other exemestane metabolites and parent exemestane for anti-proliferative activity in MCF-7aro breast cancer cells [1]. The study established that substitution of the double bonds in exemestane by epoxide groups led to less potent derivatives in microsomal aromatase inhibition assays. In contrast, reduction of the C-17 carbonyl group to a hydroxyl group (originating the 17β-HE metabolite, compound 4) resulted in a significant increase in activity in MCF-7aro cells compared to exemestane, with an IC50 of 0.25 μM for 17β-HE versus 0.90 μM for exemestane . While direct IC50 data for the 6α-epoxide isomer was not reported, the study's SAR findings demonstrate that the epoxide-functionalized metabolites (both 6β-epoxide and 1α,2α-epoxide) exhibit a distinct activity profile relative to the 17β-hydroxy metabolite, which showed 3.6-fold greater potency than parent exemestane [2].

Aromatase Inhibition Metabolite Activity Breast Cancer Research

Epoxide Mass Shift for Selective LC-MS Detection

Epoxy Exemestane (6-Alfa Isomer) is characterized by the introduction of an additional oxygen atom via epoxidation at the 6α-position, resulting in a mass increase of approximately 16 Da relative to the parent compound exemestane [1]. This mass shift provides a unique and distinguishable signal in LC-MS analysis, enabling selective detection and quantification of this specific oxidative impurity in the presence of other exemestane-related substances. Identification and quantification of this impurity are performed using HPLC with UV detection and confirmed by LC-MS and NMR [2]. The distinct mass-to-charge ratio (m/z) of the epoxide derivative differentiates it from non-oxidized impurities and from metabolites such as 17-hydroexemestane and 6-hydroxymethylexemestane, which possess different molecular formulas and fragmentation patterns [3].

LC-MS Method Development Impurity Detection Forced Degradation Studies

Application Scenarios for Epoxy Exemestane (6-Alfa Isomer)


USP Compendial Reference Standard for ANDA QC

This compound serves as the USP-designated 6α-epoxide impurity reference standard for exemestane analytical method development and validation. It is specifically indicated for Quality Controlled (QC) applications in Abbreviated New Drug Applications (ANDA) and during commercial production of exemestane [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [2]. This application scenario directly supports laboratories and pharmaceutical manufacturers requiring compendial-grade impurity standards for regulatory submissions and routine QC release testing.

Chromatographic Resolution of 6α/6β Epoxide Stereoisomers

The distinct CAS registry number (152764-24-4) and stereochemical configuration of this 6α-isomer differentiate it from the 6β-epoxide isomer (CAS 152764-31-3) [1]. In validated HPLC methods for exemestane impurity profiling, these stereoisomers must be chromatographically resolved to meet ICH Q3A/Q3B requirements for impurity identification and quantification thresholds [2]. Procuring the correctly identified 6α-isomer is essential for establishing accurate relative retention time (RRT) assignments, system suitability parameters, and peak identification in impurity profiling methods used for batch release and stability studies.

Forced Degradation and Oxidative Stability Studies

Epoxy Exemestane (6-Alfa Isomer) forms as a relevant oxidative impurity during exemestane synthesis or storage via epoxidation at the 6α-position, introducing a characteristic mass increase of approximately 16 Da relative to parent exemestane [1]. This mass shift enables selective detection and quantification via LC-MS [2]. In forced degradation studies conducted per ICH Q1A guidelines, this compound serves as a key marker for evaluating oxidative stress conditions and establishing degradation kinetics. Its use as a reference standard allows accurate quantification of oxidative impurity formation during stability studies, supporting shelf-life determination and packaging recommendations for exemestane drug substance and drug product.

Metabolite Activity Research: Epoxide Pharmacology

As a structurally defined exemestane epoxide metabolite, this compound enables research into the structure-activity relationships of exemestane metabolites in aromatase inhibition and anti-proliferative assays. Published SAR studies have established that epoxide substitution on the exemestane scaffold results in reduced potency in microsomal aromatase inhibition assays compared to the parent compound, whereas the 17β-HE metabolite (C17 hydroxyl reduction) demonstrates significantly enhanced potency with an IC50 of 0.25 μM versus 0.90 μM for exemestane [1]. The availability of the defined 6α-epoxide isomer allows researchers to investigate stereoisomer-specific metabolic contributions to exemestane efficacy and to differentiate epoxide metabolite effects from those of other active metabolites such as 17β-HE and 6-HME [2].

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